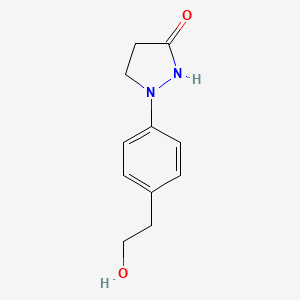

1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one

Description

Properties

CAS No. |

2655-53-0 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1-[4-(2-hydroxyethyl)phenyl]pyrazolidin-3-one |

InChI |

InChI=1S/C11H14N2O2/c14-8-6-9-1-3-10(4-2-9)13-7-5-11(15)12-13/h1-4,14H,5-8H2,(H,12,15) |

InChI Key |

LIKOWDCOCDXHHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(NC1=O)C2=CC=C(C=C2)CCO |

Origin of Product |

United States |

Preparation Methods

Reactants and Conditions

β-Hydroxypropionic acid derivative : The acid component is typically a β-hydroxypropionic acid substituted with hydroxyalkyl groups such as 2-hydroxyethyl. This provides the hydroxyethyl substituent on the pyrazolidinone ring.

Aryl hydrazine : The hydrazine component is 4-(2-hydroxyethyl)phenylhydrazine or a related phenylhydrazine derivative substituted with hydroxyalkyl groups.

Catalyst : Acid catalysts such as anhydrous p-toluenesulfonic acid or other strong acids are used to promote cyclization.

Solvent : Aromatic solvents like toluene, xylene, chlorobenzene, or solvent-free melt conditions are employed. Solvents that form azeotropes with water are preferred to facilitate water removal during cyclization.

Temperature : The reaction is typically conducted at 110–140 °C, with 125–135 °C being optimal for cyclization.

Molar ratios : The molar ratio of β-hydroxypropionic acid to hydrazine is generally between 1:1 and 1:3, with 1:1.5 to 1:2.5 preferred for good yields.

Reaction Procedure

Hydrazide Formation :

The β-hydroxypropionic acid derivative and 4-(2-hydroxyethyl)phenylhydrazine are combined in the chosen solvent or melt. The mixture is stirred at moderate temperature to form the hydrazide intermediate.Cyclization :

Without isolating the hydrazide, an acid catalyst is added (or is already present), and the reaction mixture is heated to 125–135 °C. Water formed during cyclization is continuously removed by azeotropic distillation or vacuum to drive the reaction forward.Isolation :

After completion, the reaction mixture is cooled, and the product this compound is isolated by filtration or extraction, followed by purification such as recrystallization.

Advantages of One-Pot Process

- Reduced number of intermediates and purification steps

- Shorter reaction times

- Higher overall yields (reported yields around 60–70% for similar compounds)

- Simplified process control

Research Findings and Data Summary

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| β-Hydroxypropionic acid type | 2-hydroxyethyl substituted | Provides hydroxyethyl group on phenyl ring |

| Aryl hydrazine | 4-(2-hydroxyethyl)phenylhydrazine | Hydrazine component |

| Acid catalyst | p-Toluenesulfonic acid (anhydrous) | Promotes cyclization |

| Solvent | Toluene, xylene, chlorobenzene, or melt | Solvent choice affects water removal |

| Temperature | 110–140 °C (optimal 125–135 °C) | Ensures efficient cyclization |

| Molar ratio (acid:hydrazine) | 1:1 to 1:3 (preferred 1:1.5 to 1:2.5) | Influences yield and reaction rate |

| Reaction time | 3 hours typical | Sufficient for complete cyclization |

| Yield | ~60–70% (for related pyrazolidinones) | Depends on exact conditions and purity |

| Water removal | Vacuum or azeotropic distillation | Drives cyclization equilibrium |

Alternative Synthetic Routes and Functionalization

Hydrazine hydrate treatment : Some methods use hydrazine hydrate in alcohol solvents (methanol, ethanol) at 20–100 °C to form pyrazolidinones from β-keto esters or related precursors, but these are less direct for the hydroxyethyl-substituted phenyl derivative.

Stepwise functionalization : After pyrazolidinone core formation, N-1 alkylation or reductive alkylation can be performed to introduce substituents, but for 1-(4-(2-hydroxyethyl)phenyl) substitution, direct use of the corresponding arylhydrazine is preferred.

Use of protecting groups : In some syntheses, protecting groups like benzyloxycarbonyl (Cbz) are used on amino groups to facilitate selective reactions, but for the target compound, direct synthesis without protection is common.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to form a hydroxyl group.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

- Oxidation of the hydroxyethyl group yields 1-(4-(2-carboxyethyl)phenyl)pyrazolidin-3-one.

- Reduction of the carbonyl group forms 1-(4-(2-hydroxyethyl)phenyl)pyrazolidin-3-ol.

- Nitration of the phenyl ring produces 1-(4-(2-hydroxyethyl)-3-nitrophenyl)pyrazolidin-3-one .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its anti-inflammatory, analgesic, and antimicrobial properties.

Industry: Employed in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The pyrazolidinone ring structure contributes to its stability and bioavailability, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxyethyl group in the target compound likely increases hydrophilicity compared to lipophilic substituents like isopropyl (logP reduction) or chlorophenyl (electron-withdrawing effect). This could enhance aqueous solubility and metabolic stability .

Patented compounds (e.g., ) employ palladium-catalyzed cross-coupling (Suzuki reaction), which may be applicable for introducing aryl groups to the pyrazolidinone core .

Biological Relevance :

- Pyrazolidin-3-ones with methoxy or isopropyl groups exhibit cholecystokinin (CCK) receptor antagonism, critical for gastrointestinal and neurological disorders .

- Hydroxyethyl-containing analogs (e.g., ’s pyrrole carboxamide) are designed for enhanced solubility and target engagement in kinase inhibitors, implying similar advantages for the target compound .

Biological Activity

1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one, commonly referred to as 4-(2-Hydroxyethyl)-1-phenyl-pyrazolidin-3-one, is a synthetic compound belonging to the pyrazolidinone class. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. The following sections explore its biological activity in detail, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 218.24 g/mol. The structure features a five-membered ring containing two nitrogen atoms and a carbonyl group, with a hydroxyethyl substituent that enhances its reactivity and biological properties.

Structure Overview

| Feature | Description |

|---|---|

| Core Structure | Pyrazolidinone |

| Functional Groups | Hydroxyethyl, phenyl |

| Molecular Weight | 218.24 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the phenyl group engages in π-π interactions with aromatic residues in proteins, which may affect enzymatic activity and receptor interactions.

Biological Activities

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce leukocyte migration in various models of inflammation.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, indicating its potential as an antimicrobial agent .

- Analgesic Effects : Similar to other pyrazolidinone derivatives, this compound may possess analgesic properties, making it a candidate for pain management therapies .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group, suggesting effective inhibition of inflammatory mediators.

Case Study 2: Antimicrobial Activity

In vitro tests conducted against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This highlights its potential utility in treating bacterial infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other pyrazolidinone derivatives is essential.

| Compound | Anti-inflammatory Activity | Antimicrobial Activity | Analgesic Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Phenylbutazone | Very High | Low | High |

| Phenazone | Moderate | Moderate | Very High |

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one, and what are their critical reaction parameters?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of phenylhydrazine derivatives with β-ketoesters or cyclic ketones. For example, pyrazolidin-3-one derivatives are synthesized via cyclization reactions under acidic or basic conditions, followed by functionalization of the phenyl ring with a 2-hydroxyethyl group. Key parameters include temperature control (e.g., reflux in ethanol or THF), stoichiometric ratios of reactants, and purification via column chromatography or recrystallization. Structural analogs reported in similar compounds highlight the importance of protecting groups for hydroxyl moieties during synthesis to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the pyrazolidinone ring and the 2-hydroxyethylphenyl substituent. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (-OH) stretches. Mass spectrometry (MS) verifies molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement provides precise bond lengths, angles, and intermolecular interactions. SHELX algorithms are robust for small-molecule refinement, particularly for resolving hydrogen-bonding networks involving the hydroxyl group .

Q. What are the standard protocols for purity assessment and stability testing?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is used to assess purity (>95% is typical for research-grade material). Stability studies involve accelerated degradation under thermal (40–60°C), humidity (75% RH), and light exposure conditions. Mass balance and degradation product identification via LC-MS are essential for validating storage conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

- In vitro assays : Use lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays to evaluate anti-inflammatory activity. For example, measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., arachidonic acid for COX).

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) to the phenyl or pyrazolidinone ring and compare activity. Pyrazolidinone derivatives with electron-withdrawing groups on the phenyl ring have shown enhanced LOX inhibition in related studies .

Q. What strategies resolve contradictions in crystallographic data during refinement, such as disordered solvent molecules or thermal motion artifacts?

- Methodological Answer :

- Disordered Solvents : Apply SQUEEZE in PLATON to model electron density from disordered solvent molecules. Validate with Hirshfeld surface analysis to ensure solvent contributions are accurately partitioned.

- Thermal Motion : Use anisotropic displacement parameters (ADPs) in SHELXL to model atomic vibrations. For severe disorder, consider twinning refinement or alternative space group assignments. Cross-validate with spectroscopic data to confirm molecular geometry .

Q. How can computational methods complement experimental data in optimizing the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., CCK receptors) to identify binding hotspots.

- ADMET Prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability. For instance, the 2-hydroxyethyl group may enhance aqueous solubility but increase metabolic oxidation risk. Prioritize derivatives with balanced logP values (1–3) for further synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Purity Verification : Replicate assays using independently synthesized batches to rule out impurities.

- Assay Variability : Standardize protocols (e.g., enzyme source, buffer pH) to minimize inter-lab variability. For example, LOX inhibition assays using recombinant human enzymes may yield different results than plant-derived enzymes.

- Structural Isomers : Use chiral HPLC or SC-XRD to confirm stereochemistry, as racemic mixtures or diastereomers can exhibit divergent activities .

Structural Modification Strategies

Q. What functionalization approaches enhance the compound’s pharmacological profile while retaining core activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the hydroxyl group with a methanesulfonamide (-SO₂NH₂) to improve metabolic stability.

- Ring Hybridization : Fuse the pyrazolidinone ring with a pyrimidine moiety to mimic purine scaffolds, potentially enhancing kinase inhibition. Prior studies on triazine hybrids demonstrate improved binding affinity via π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.